molecular formula C16H15BrO2S B14528514 [1-(Benzenesulfonyl)-3-bromobut-3-en-1-yl]benzene CAS No. 62692-29-9

[1-(Benzenesulfonyl)-3-bromobut-3-en-1-yl]benzene

Cat. No.: B14528514
CAS No.: 62692-29-9
M. Wt: 351.3 g/mol
InChI Key: SHUGRAPYILAJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Benzenesulfonyl)-3-bromobut-3-en-1-yl]benzene: is an organic compound that belongs to the class of sulfonyl compounds It features a benzenesulfonyl group attached to a bromobutene chain, which is further connected to another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenesulfonyl)-3-bromobut-3-en-1-yl]benzene typically involves the reaction of benzenesulfonyl chloride with 3-bromobut-3-en-1-ylbenzene under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene rings.

    Oxidation Reactions: The benzenesulfonyl group can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The bromobutene chain can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding butane derivative.

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Oxidation: KMnO4, CrO3

    Reduction: H2/Pd-C

Major Products:

    Bromination: Formation of brominated derivatives of the benzene rings.

    Oxidation: Formation of sulfonic acids or other oxidized products.

    Reduction: Formation of reduced butane derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(Benzenesulfonyl)-3-bromobut-3-en-1-yl]benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may also be used in the development of new drugs targeting specific enzymes or receptors.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(Benzenesulfonyl)-3-bromobut-3-en-1-yl]benzene involves its interaction with specific molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    Benzenesulfonyl Chloride: A precursor in the synthesis of sulfonyl compounds.

    3-Bromobut-3-en-1-ylbenzene: A related compound with similar structural features.

    Benzene Derivatives: Compounds such as toluene, xylene, and phenol that share the benzene ring structure.

Uniqueness: The uniqueness of [1-(Benzenesulfonyl)-3-bromobut-3-en-1-yl]benzene lies in its combination of a benzenesulfonyl group with a bromobutene chain, providing a versatile scaffold for further chemical modifications.

Properties

CAS No.

62692-29-9

Molecular Formula

C16H15BrO2S

Molecular Weight

351.3 g/mol

IUPAC Name

[1-(benzenesulfonyl)-3-bromobut-3-enyl]benzene

InChI

InChI=1S/C16H15BrO2S/c1-13(17)12-16(14-8-4-2-5-9-14)20(18,19)15-10-6-3-7-11-15/h2-11,16H,1,12H2

InChI Key

SHUGRAPYILAJGE-UHFFFAOYSA-N

Canonical SMILES

C=C(CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.